5-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate
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Overview
Description
5-Methyl-4,5-dihydroisoxazol-3-yl dimethylcarbamate is a compound belonging to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their diverse biological activities and are commonly found in many commercially available drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4,5-dihydroisoxazol-3-yl dimethylcarbamate typically involves the cyclization of appropriate precursors. One common method involves the reaction of an alkyne with a nitrile oxide in the presence of a catalyst such as copper (I) or ruthenium (II) to form the isoxazole ring . The reaction conditions often include refluxing in methanol with hydroxylamine hydrochloride (NH₂OH·HCl) for 2-3 hours .
Industrial Production Methods
Industrial production of isoxazole derivatives, including 5-Methyl-4,5-dihydroisoxazol-3-yl dimethylcarbamate, often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods focus on eco-friendly and cost-effective approaches to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4,5-dihydroisoxazol-3-yl dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
5-Methyl-4,5-dihydroisoxazol-3-yl dimethylcarbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 5-Methyl-4,5-dihydroisoxazol-3-yl dimethylcarbamate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
3-(5-Methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles: These compounds share a similar isoxazole core and exhibit antifungal activities.
3-{[(5,5-Dimethyl-4,5-dihydroisoxazol-3-yl)sulfonyl]methyl}benzo[d]isoxazole: These compounds are promising inhibitors of very long chain fatty acids and are explored for their herbicidal activity.
Uniqueness
5-Methyl-4,5-dihydroisoxazol-3-yl dimethylcarbamate is unique due to its specific structure and the presence of the dimethylcarbamate group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
62243-10-1 |
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Molecular Formula |
C7H12N2O3 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
(5-methyl-4,5-dihydro-1,2-oxazol-3-yl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C7H12N2O3/c1-5-4-6(8-12-5)11-7(10)9(2)3/h5H,4H2,1-3H3 |
InChI Key |
PELMCSPOPRWYML-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=NO1)OC(=O)N(C)C |
Origin of Product |
United States |
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